Product packaging for (2E)-3-(4-butoxyphenyl)prop-2-enoic acid(Cat. No.:)

(2E)-3-(4-butoxyphenyl)prop-2-enoic acid

Cat. No.: B8756561
M. Wt: 220.26 g/mol
InChI Key: AAHNIBROSVVFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

General Classification and Structural Features of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are organic compounds classified as phenylpropanoids, characterized by a core structure consisting of a benzene (B151609) ring attached to a three-carbon prop-2-enoic acid side chain (C₆H₅CH=CHCOOH). bohrium.com This basic skeleton is a key intermediate in the shikimate and phenylpropanoid pathways in plants, leading to the formation of numerous secondary metabolites. researchgate.net

The defining structural features of this class include:

A Phenyl Ring: This aromatic ring can be substituted with various functional groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or, as in the case of the subject compound, butoxy (-OC₄H₉) groups. The nature, number, and position of these substituents significantly influence the chemical and biological properties of the derivative. researchgate.net

An α,β-Unsaturated Carboxylic Acid: The prop-2-enoic acid moiety contains a double bond conjugated with both the phenyl ring and the carboxyl group.

Geometric Isomerism: Due to the carbon-carbon double bond in the side chain, cinnamic acid derivatives can exist as either cis (Z) or trans (E) isomers. The trans isomer is generally more common and thermodynamically more stable.

Naturally occurring cinnamic acid derivatives are widespread in the plant kingdom. researchgate.net These compounds and their variations play crucial roles in plant physiology and are consumed as dietary phenolic compounds.

Below is a table of common, naturally occurring cinnamic acid derivatives, highlighting the variations in substitution on the phenyl ring.

Compound NameIUPAC NameR¹ (Position 3)R² (Position 4)R³ (Position 5)
p-Coumaric acid(2E)-3-(4-hydroxyphenyl)prop-2-enoic acid-H-OH-H
Caffeic acid(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid-OH-OH-H
Ferulic acid(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid-OCH₃-OH-H
Sinapic acid(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid-OCH₃-OH-OCH₃

Academic Significance of (2E)-3-(4-butoxyphenyl)prop-2-enoic acid as a Substituted Prop-2-enoic Acid Derivative

While extensive biological studies on this compound are not widely published, its academic significance is primarily rooted in its role as a synthetic building block and a tool for structure-property relationship studies, particularly in materials science. The specific substitution of a butoxy group on the phenyl ring provides a defined modification to the parent cinnamic acid structure, allowing researchers to probe the effects of lipophilicity and molecular shape.

The key area where 4-alkoxy cinnamic acids, such as the 4-butoxy derivative, have demonstrated academic utility is in the synthesis of mesogenic compounds, which are molecules that can form liquid crystal phases. researchgate.netszfki.hu The rigid core of the cinnamic acid derivative, combined with the flexible butoxy tail, imparts the specific molecular geometry required for the formation of these ordered, fluid phases. researchgate.net Researchers synthesize series of these compounds, varying the length of the alkoxy chain (e.g., from methoxy to hexadecyl), to systematically investigate how chain length affects the thermal stability and temperature range of the resulting liquid crystal phases. researchgate.net

Therefore, the academic significance of this compound lies not in its direct application, but in its use as a precisely modified component for creating more complex functional materials and for understanding the fundamental principles that govern molecular self-assembly.

Table of Properties for this compound:

PropertyValue
IUPAC NameThis compound
CAS Number55379-96-9
Molecular FormulaC₁₃H₁₆O₃
Molecular Weight220.27 g/mol
AppearanceSolid

Overview of Research Trajectories in Related Phenylpropanoid Compounds

The phenylpropanoid pathway is a major area of research in plant biology and biotechnology, as it produces over 8,000 distinct metabolites. cymitquimica.com These compounds, including flavonoids, lignins, stilbenes, and coumarins, are crucial for plant survival and interaction with the environment.

Current research trajectories in this field are diverse and highly active:

Plant Stress Tolerance: A primary focus is on understanding how phenylpropanoids contribute to plant defense against both biotic (pathogens, pests) and abiotic (drought, UV radiation, temperature extremes) stress. cymitquimica.com Studies have shown that plants accumulate specific phenolic compounds to detoxify reactive oxygen species generated during stress, and these compounds can act as UV-screening filters to prevent DNA damage. cymitquimica.com

Metabolic Engineering for Crop Improvement: Researchers are actively engaged in the genetic engineering of the phenylpropanoid pathway to develop more climate-resilient crops. By upregulating or downregulating key genes in the pathway, scientists aim to enhance a plant's natural defenses and improve its tolerance to environmental stressors. cymitquimica.com

Discovery of Bioactive Compounds: The vast chemical diversity of phenylpropanoids makes them a rich source for the discovery of new pharmacologically active agents. Cinnamic acid derivatives, in particular, are studied for a wide range of potential therapeutic applications, including antimicrobial, anti-inflammatory, and antioxidant activities, which are often linked to the specific substitution patterns on the cinnamic acid scaffold. researchgate.netmdpi.com This research involves both the isolation of new compounds from natural sources and the synthesis of novel derivatives to explore structure-activity relationships. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O3 B8756561 (2E)-3-(4-butoxyphenyl)prop-2-enoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-(4-butoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H16O3/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-9H,2-3,10H2,1H3,(H,14,15)

InChI Key

AAHNIBROSVVFRO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 2e 3 4 Butoxyphenyl Prop 2 Enoic Acid and Analogues

Established Approaches for the Synthesis of Prop-2-enoic Acid Derivatives

The synthesis of prop-2-enoic acid derivatives, including (2E)-3-(4-butoxyphenyl)prop-2-enoic acid, is largely dominated by classic condensation reactions and modern cross-coupling methodologies.

Condensation Reactions for α,β-Unsaturated Carboxylic Acids

Several named reactions are fundamental to the synthesis of α,β-unsaturated carboxylic acids. These methods typically involve the reaction of a carbonyl compound with a component containing an active methylene (B1212753) group.

Knoevenagel Condensation: This reaction is a cornerstone for the synthesis of α,β-unsaturated carbonyl compounds. It involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, such as malonic acid or its esters, in the presence of a basic catalyst. youtube.comorganic-chemistry.org The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent and often a catalytic amount of piperidine, is particularly effective for the synthesis of cinnamic acids from aromatic aldehydes and malonic acid. youtube.com This method is highly stereoselective, typically yielding the thermodynamically more stable (E)-isomer with impressive conversion rates. nih.gov The reaction proceeds through a nucleophilic addition followed by dehydration. organic-chemistry.org

Perkin Reaction: Developed by William Henry Perkin in 1868, this reaction produces α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid which acts as a base catalyst. longdom.orgwikipedia.orglongdom.org For the synthesis of cinnamic acid derivatives, an aromatic aldehyde is heated with an aliphatic acid anhydride and its corresponding sodium or potassium salt. longdom.org The reaction mechanism involves the formation of an enolate from the anhydride, which then attacks the aldehyde. researchgate.net While a classic method, the Perkin reaction often requires high temperatures and can sometimes result in side products. scispace.com

Claisen-Schmidt Condensation: This reaction is a crossed aldol condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. nih.gov It is a versatile method for forming carbon-carbon bonds and is widely used in the synthesis of chalcones and other α,β-unsaturated ketones. nih.gov While not directly producing a carboxylic acid, the resulting unsaturated ketone can be a precursor. The stereochemical outcome of the Claisen-Schmidt condensation can be influenced by steric factors, and both (E) and (Z) isomers may be formed. nih.gov

Synthetic Routes to Phenyl-Substituted Propenoic Acids

Beyond traditional condensation reactions, modern palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of phenyl-substituted propenoic acids, offering high efficiency and functional group tolerance.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. youtube.com This reaction is a valuable method for forming substituted alkenes and has been applied to the synthesis of cinnamic acid derivatives. ijnrd.org For instance, an aryl halide can be coupled with an acrylate ester, followed by hydrolysis to yield the desired cinnamic acid. The Heck reaction is known for its excellent trans selectivity, favoring the formation of the (E)-isomer. nih.gov

Suzuki Coupling: The Suzuki coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organic halide or triflate. organic-chemistry.org This reaction has broad applicability in the formation of carbon-carbon bonds. In the context of phenyl-substituted propenoic acids, an arylboronic acid can be coupled with a halo-substituted propenoic acid derivative. researchgate.net The Suzuki coupling is characterized by its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Development of Novel and Optimized Synthetic Protocols for this compound

To address the limitations of classical methods, such as long reaction times, harsh conditions, and the use of hazardous reagents, significant research has focused on developing novel and optimized synthetic protocols. These modern approaches often employ energy-efficient techniques and green chemistry principles.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully utilized to accelerate organic reactions. In the context of condensation reactions, it can significantly reduce reaction times from hours to minutes and often leads to higher yields. ijnrd.orgchemicaljournals.com For example, the Knoevenagel condensation of aromatic aldehydes with malonic acid can be efficiently carried out under microwave irradiation, providing a rapid and energy-efficient route to cinnamic acids. researchgate.netnih.gov Similarly, the Perkin reaction can be expedited using microwave heating. longdom.org

Sonochemistry (Ultrasound-Assisted Synthesis): The use of ultrasound as an energy source, known as sonochemistry, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation and collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can promote chemical reactions. scispace.comiosrphr.org The Perkin reaction for the synthesis of cinnamic acid has been successfully performed using sonication, offering a more efficient alternative to conventional heating. scispace.com Knoevenagel condensations, particularly for the synthesis of alkoxy-substituted cinnamic acids like p-methoxycinnamic acid, have also been optimized using ultrasound, resulting in high yields in a short duration. researchgate.net

Green Catalysis and Solvents: In line with the principles of green chemistry, there is a growing interest in using more environmentally benign catalysts and solvents. For Knoevenagel condensations, alternatives to toxic solvents like pyridine are being explored. semanticscholar.org For instance, the use of water as a solvent in the presence of a phase-transfer catalyst like tetrabutylammonium bromide under microwave irradiation has been reported for the synthesis of cinnamic acids. semanticscholar.org The use of heterogeneous catalysts, which can be easily recovered and reused, is another area of active research. nih.gov

Synthetic MethodKey FeaturesTypical Conditions
Knoevenagel-Doebner High stereoselectivity for (E)-isomer, good yields.Aromatic aldehyde, malonic acid, pyridine, piperidine.
Perkin Reaction Classic method for cinnamic acids.Aromatic aldehyde, acid anhydride, alkali salt of the acid, heat.
Heck Reaction Excellent trans selectivity, good functional group tolerance.Aryl halide, acrylate, palladium catalyst, base.
Suzuki Coupling Mild conditions, broad substrate scope.Arylboronic acid, halo-propenoate, palladium catalyst, base.
Microwave-Assisted Rapid reaction times, often higher yields.Standard reagents under microwave irradiation.
Sonochemical Enhanced reaction rates, efficient.Standard reagents under ultrasonic irradiation.

Stereochemical Control in (2E)-Prop-2-enoic Acid Synthesis

The biological and material properties of prop-2-enoic acid derivatives are often dependent on the stereochemistry of the carbon-carbon double bond. For this compound, the (E)-configuration is specified, making stereochemical control a critical aspect of its synthesis.

The Knoevenagel-Doebner condensation is particularly noteworthy for its high stereoselectivity, almost exclusively yielding the (E)-isomer. nih.gov This is attributed to the thermodynamic stability of the trans-oriented product, which minimizes steric hindrance.

The Perkin reaction also generally affords the thermodynamically more stable (E)-cinnamic acid derivative as the major product. molport.com The reaction conditions, particularly the prolonged heating, allow for equilibration to the more stable isomer.

In contrast, the Claisen-Schmidt condensation can sometimes lead to mixtures of (E) and (Z) isomers. The stereochemical outcome is influenced by factors such as the structure of the reactants and the reaction conditions. Steric hindrance between the substituents on the double bond plays a significant role in determining the preferred isomer. nih.gov

Modern synthetic methods like the Heck reaction also exhibit excellent stereocontrol, typically providing the (E)-isomer with high selectivity. nih.gov This is a result of the syn-addition of the aryl group and palladium to the alkene, followed by a syn-elimination of palladium hydride.

In cases where a mixture of isomers is obtained, the (Z)-isomer can sometimes be converted to the more stable (E)-isomer through isomerization, for example, by heating in the presence of a suitable catalyst.

Chemical Transformations and Derivatization Strategies of 2e 3 4 Butoxyphenyl Prop 2 Enoic Acid

Functionalization of the Aromatic Phenyl Ring of Prop-2-enoic Acid Derivatives

The aromatic phenyl ring of (2E)-3-(4-butoxyphenyl)prop-2-enoic acid is susceptible to electrophilic aromatic substitution reactions. The butoxy group at the para position is an ortho-, para-directing activator, meaning it enhances the reactivity of the ring towards electrophiles and directs incoming substituents to the positions ortho to itself (C3 and C5).

Common functionalization reactions include halogenation and nitration. Halogenation, such as bromination or chlorination, can introduce halogen atoms onto the aromatic ring, which can serve as handles for further cross-coupling reactions. While specific studies on the halogenation of this compound are not extensively documented, related 4-alkoxycinnamic acids undergo such transformations. For instance, enzymatic halogenation of 4-methoxycinnamic acid using chloroperoxidase has been reported to yield halogenated products.

Nitration of the aromatic ring can be achieved using standard nitrating agents like nitric acid in the presence of sulfuric acid. The electron-donating butoxy group would be expected to facilitate this reaction and direct the nitro group to the ortho positions. The introduction of a nitro group can be a precursor for the synthesis of corresponding amino derivatives through reduction, which are valuable intermediates in the synthesis of various heterocyclic compounds and other functional molecules.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on 4-Alkoxycinnamic Acid Derivatives

ReactionReagents and ConditionsExpected Product(s) on this compoundReference Analogue
Halogenation Chloroperoxidase, H₂O₂, KCl/KBr(2E)-3-(3-chloro-4-butoxyphenyl)prop-2-enoic acid and/or (2E)-3-(3,5-dichloro-4-butoxyphenyl)prop-2-enoic acid4-methoxycinnamic acid
Nitration HNO₃, H₂SO₄(2E)-3-(4-butoxy-3-nitrophenyl)prop-2-enoic acid and/or (2E)-3-(4-butoxy-3,5-dinitrophenyl)prop-2-enoic acidPhenol and 4-substituted phenols

Modifications and Reactions of the Prop-2-enoic Acid Moiety

The prop-2-enoic acid moiety, consisting of a carboxylic acid group and an α,β-unsaturated double bond, offers numerous possibilities for chemical modification.

The carboxylic acid group can be readily converted into a variety of functional groups. Esterification , through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification), yields the corresponding esters. masterorganicchemistry.comchemguide.co.ukorganic-chemistry.orgresearchgate.netmasterorganicchemistry.com These esters often exhibit modified solubility and pharmacokinetic properties compared to the parent carboxylic acid. researchgate.netAmidation , the reaction with an amine, typically requires activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of coupling agents, to form amides. nih.gov These derivatives are of significant interest in medicinal chemistry.

The alkene double bond can participate in various addition and cycloaddition reactions. For instance, the photochemical [2+2] cycloaddition of cinnamic acid derivatives can lead to the formation of cyclobutane (B1203170) rings, known as truxinic and truxillic acids. digitellinc.comresearchgate.net While specific examples for the butoxy derivative are scarce, this reaction is a general feature of cinnamic acids. digitellinc.comresearchgate.net Furthermore, the double bond can undergo reduction to yield the corresponding saturated propanoic acid derivative.

Table 2: Key Reactions of the Prop-2-enoic Acid Moiety in Cinnamic Acid Derivatives

Reaction TypeReagents and ConditionsGeneral Product Structure
Esterification R'OH, H⁺ (e.g., H₂SO₄)(2E)-3-(4-butoxyphenyl)prop-2-enoate ester
Amidation R'R''NH, Coupling agent (e.g., EDC, DCC)(2E)-N,N-dialkyl-3-(4-butoxyphenyl)prop-2-enamide
[2+2] Cycloaddition UV light (solid state or with template)Disubstituted cyclobutane derivatives

Synthesis of Conjugates and Structural Analogues for Research Purposes

To explore and optimize the biological activities of this compound, researchers often synthesize conjugates and structural analogues. Conjugation involves linking the core molecule to other chemical entities, such as other bioactive molecules, amino acids, or targeting moieties. This strategy aims to enhance efficacy, improve pharmacokinetic profiles, or achieve targeted delivery. For example, hybrid molecules of cinnamic acids with other pharmacophores have been synthesized to create multi-target-directed ligands, for instance, in the context of Alzheimer's disease research. nih.gov

The synthesis of structural analogues involves systematic modifications of the parent structure to establish structure-activity relationships (SAR). This can include varying the length of the alkoxy chain (e.g., replacing butoxy with methoxy (B1213986), ethoxy, or longer chains), altering the substitution pattern on the phenyl ring, or modifying the prop-2-enoic acid side chain. These studies are crucial for identifying the key structural features responsible for a particular biological effect and for the rational design of new and more potent compounds.

Molecular Mechanisms Underlying the Biological Effects of 2e 3 4 Butoxyphenyl Prop 2 Enoic Acid

Identification of Cellular and Subcellular Molecular Targets

While specific cellular and subcellular molecular targets for (2E)-3-(4-butoxyphenyl)prop-2-enoic acid are still under comprehensive investigation, the broader class of cinnamic acid derivatives is known to interact with various molecular components within the cell. The anti-inflammatory and antioxidant effects of these compounds suggest that their targets are likely located in the cytoplasm and nucleus, where key signaling molecules and transcription factors that regulate inflammatory and oxidative responses reside.

The lipophilic nature of the butoxy group in this compound may facilitate its passage across cellular membranes, allowing it to reach intracellular targets. Potential molecular targets include enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as transcription factors like nuclear factor-kappa B (NF-κB) that play a pivotal role in the expression of pro-inflammatory genes. Further research is necessary to precisely identify the direct binding partners and subcellular localization of this compound to fully elucidate its molecular targets.

Elucidation of Signal Transduction Pathway Modulation

This compound and its analogs have been shown to modulate critical signal transduction pathways involved in cellular responses to stress and inflammation. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Cinnamic acid derivatives have been shown to interfere with this process. They can inhibit the phosphorylation of IκB, thereby preventing NF-κB activation and its subsequent nuclear translocation. This inhibitory action effectively dampens the inflammatory response at a crucial control point.

MAPK Signaling Pathway:

The MAPK pathway is another vital signaling cascade that regulates a wide array of cellular processes, including inflammation, proliferation, and apoptosis. This pathway consists of a series of protein kinases that phosphorylate and activate one another, culminating in the activation of transcription factors. Key components of this pathway include p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Research on related compounds suggests that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of these key MAPK proteins. By doing so, it can block the downstream activation of inflammatory transcription factors and reduce the production of inflammatory mediators.

Signaling PathwayKey Molecules ModulatedEffect of this compound (Inferred)
NF-κB IκB phosphorylation, NF-κB nuclear translocationInhibition
MAPK Phosphorylation of p38, ERK, JNKInhibition

Biochemical Cascade Interventions in Inflammatory and Oxidative Processes

The anti-inflammatory and antioxidant properties of this compound are linked to its ability to intervene in key biochemical cascades.

Inflammatory Processes:

A significant aspect of its anti-inflammatory action is the inhibition of enzymes that synthesize inflammatory mediators. Cyclooxygenase (COX) and lipoxygenase (LOX) are two such enzyme families that play a critical role in the metabolism of arachidonic acid to produce prostaglandins and leukotrienes, respectively. These molecules are potent mediators of inflammation, pain, and fever. Cinnamic acid derivatives have demonstrated the ability to inhibit the activity of both COX-1 and COX-2 enzymes, as well as 5-lipoxygenase (5-LOX). nih.gov This dual inhibition is a noteworthy characteristic, as it can lead to a broad-spectrum anti-inflammatory effect. By reducing the production of prostaglandins and leukotrienes, this compound can alleviate the cardinal signs of inflammation. Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Oxidative Processes:

In the context of oxidative stress, this compound, as a phenolic acid derivative, is expected to possess antioxidant properties. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. ROS can damage cellular components like lipids, proteins, and DNA. The antioxidant mechanism of hydroxycinnamic acids generally involves the donation of a hydrogen atom from their phenolic hydroxyl group to scavenge free radicals. This process is often described by mechanisms such as hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET). The resulting radical is stabilized by resonance, rendering it less reactive. The butoxy group on the phenyl ring of this compound may influence its lipophilicity and interaction with cellular membranes, where lipid peroxidation, a key event in oxidative damage, occurs.

ProcessKey Mediators/EnzymesEffect of this compound (Inferred/Observed)
Inflammation Cyclooxygenase (COX-1, COX-2)Inhibition
5-Lipoxygenase (5-LOX)Inhibition
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Reduction in production
Oxidative Stress Reactive Oxygen Species (ROS)Scavenging

Receptor Binding and Ligand-Target Interactions

While specific receptor binding studies for this compound are not extensively documented in publicly available research, computational studies and research on analogous compounds provide insights into its potential ligand-target interactions.

Molecular docking studies are computational techniques used to predict the binding orientation and affinity of a small molecule to a target protein. For cinnamic acid derivatives, these studies have been employed to understand their interactions with the active sites of enzymes like COX and LOX. The carboxylate group of the prop-2-enoic acid moiety is often crucial for binding, typically forming hydrogen bonds with key amino acid residues in the active site of the target enzyme. For instance, in COX enzymes, this group may interact with residues such as arginine and tyrosine.

Structure Activity Relationship Sar Studies of 2e 3 4 Butoxyphenyl Prop 2 Enoic Acid Analogues

Influence of the Butoxy Substituent on Biological Activity and Physicochemical Properties

The substituent at the para-position of the phenyl ring plays a pivotal role in determining the biological and physicochemical characteristics of cinnamic acid derivatives. In (2E)-3-(4-butoxyphenyl)prop-2-enoic acid, this substituent is a butoxy group (-O-C₄H₉).

The butoxy group significantly influences the molecule's lipophilicity, a key factor in its ability to penetrate biological membranes and interact with molecular targets. researchgate.netnih.gov Compared to smaller alkoxy groups like methoxy (B1213986) (-OCH₃) or a hydroxyl group (-OH), the four-carbon chain of the butoxy group substantially increases the compound's hydrophobic character. This enhanced lipophilicity can improve absorption and distribution within biological systems. researchgate.net

Studies on related methoxylated derivatives of cinnamic acid have shown that the presence of a methoxy group, particularly at the para-position, is crucial for certain biological activities, such as antidiabetic and anticancer effects. mdpi.com These derivatives are also noted to be more stable in biological systems compared to their hydroxylated counterparts. mdpi.com While direct data on the butoxy group is sparse in the provided context, it is reasonable to infer that as a larger alkoxy group, it would further enhance lipophilicity, potentially leading to altered or improved activity profiles depending on the specific biological target. The increased size of the butoxy group may also introduce steric effects that could influence binding to target enzymes or receptors.

Table 1: Comparison of Physicochemical Properties of para-Substituents on the Phenyl Ring of Cinnamic Acid Analogues

Substituent Chemical Formula Relative Lipophilicity Potential Influence on Activity
Hydroxyl -OH Low Can act as a hydrogen bond donor; involved in antioxidant activity. biomedres.us
Methoxy -OCH₃ Moderate Enhances stability and can be crucial for anticancer and antidiabetic activities. mdpi.com

Role of the (2E)-Stereochemistry on Pharmacological Profile and Molecular Interactions

The geometry of the double bond in the prop-2-enoic acid side chain is a critical determinant of the pharmacological profile of cinnamic acid derivatives. The designation "(2E)" indicates that the phenyl ring and the carboxylic acid group are on opposite sides of the double bond, resulting in a trans configuration.

The defined stereochemistry ensures a precise spatial orientation of the key functional groups—the substituted phenyl ring and the carboxylic acid moiety—which are often involved in specific binding interactions such as hydrophobic interactions, hydrogen bonding, and π-stacking. Any deviation from this (2E)-geometry, such as isomerization to the (Z)-form, would alter the molecule's shape, likely leading to a significant reduction or complete loss of biological activity due to a poorer fit with the intended biological target. nih.gov The investigation of stereochemically pure drugs is encouraged to improve efficacy and safety. researchgate.net

Impact of Substituent Patterns on the Phenyl Ring on Biological Efficacy

The biological activity of cinnamic acid analogues is profoundly influenced by the number, nature, and position of substituents on the phenyl ring. nih.govmdpi.com These substituents modulate the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets.

Research has shown that both electron-donating groups (EDGs) like alkoxy and hydroxyl groups, and electron-withdrawing groups (EWGs) like halogens and nitro groups, can enhance biological efficacy, depending on the specific activity being measured. nih.gov

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (-OCH₃) are often associated with strong antioxidant properties. mdpi.com The presence of a hydroxyl group, in particular, enables the scavenging of free radicals. nih.gov For instance, p-coumaric acid (4-hydroxy-trans-cinnamic acid) exhibits significant antioxidant activity. biomedres.us

Electron-Withdrawing Groups (EWGs): In the context of antitubercular activity, the introduction of an EWG, such as a carboxylic acid at the para-position, has been shown to result in potent activity, whereas EDGs at the same position led to inactivity. nih.gov Similarly, for certain ketamine ester analogues, the 2- and 3-positions on the phenyl ring were favored for substitution over the 4-position, with chlorine being a generally acceptable substituent. mdpi.com

The position of the substituent is also critical. For example, studies on antimicrobial derivatives showed that two withdrawing substituents at the meta- and para-positions were important for interaction with the bacterial cell wall. mdpi.com

Table 2: Influence of Phenyl Ring Substituents on the Biological Activity of Cinnamic Acid Analogues

Substituent Type Position Example Observed Effect Reference
Electron-Donating para -OCH₃, -OH Often enhances antioxidant, antidiabetic, and anticancer activities. mdpi.com
Electron-Donating para -CH₃, -OCH₃ Inactive against Mycobacterium tuberculosis. nih.gov
Electron-Withdrawing para -COOH Potent anti-tubercular activity. nih.gov
Electron-Withdrawing meta, para -NO₂, -Cl Important for antimicrobial activity against S. aureus. mdpi.com

Effects of Modifications to the Prop-2-enoic Acid Moiety on Activity

The prop-2-enoic acid moiety, consisting of a carboxylic acid group attached to a vinyl group, is another key structural feature for the biological activity of this class of compounds. Modifications to this part of the molecule can lead to significant changes in the pharmacological profile.

The carboxylic acid group (-COOH) is ionizable and can participate in crucial hydrogen bonding interactions with biological targets. mdpi.com However, its acidic nature can also limit cell membrane permeability. Therefore, converting the carboxylic acid into other functional groups, such as esters or amides, is a common strategy to modulate activity.

For example:

Esterification: Converting the carboxylic acid to an ester, such as cinnamyl acetate, can slightly enhance certain activities. One study found that cinnamyl acetate had slightly better antioxidant activity (IC₅₀ of 0.16 µg/mL) compared to cinnamic acid (IC₅₀ of 0.18 µg/mL). biomedres.usbiomedres.us

Bioisosteric Replacement: Replacing the carboxyl group with a bioisostere, a functional group with similar physical and chemical properties, can also alter activity. In one study, replacing the carboxyl group with a 1,2,4-oxadiazole ring in a series of cinnamic acid derivatives being tested for anti-tubercular activity led to varied results depending on the substitution on the phenyl ring. nih.gov

These modifications highlight that while the acrylic acid portion is vital, its derivatization can be a useful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of the parent compound.

Correlation between Lipophilicity, Electronic Properties, and Biological Activity

Lipophilicity , often quantified as the logarithm of the partition coefficient (log P), describes a compound's affinity for a nonpolar environment and its ability to cross biological membranes. nih.gov The biological activity of cinnamic acid derivatives is often correlated with their lipophilicity. mdpi.com

The butoxy group in the parent compound provides a significant contribution to its high lipophilicity.

The introduction of methoxy groups has been shown to enhance the lipophilicity of cinnamic acid derivatives, which in turn negatively affected their antimicrobial activity in one study, suggesting an optimal range of lipophilicity is required. mdpi.com

Electronic Properties , determined by the substituents on the phenyl ring, also play a crucial role. The ability of a substituent to donate or withdraw electron density influences the reactivity of the entire molecule, including the acrylic acid moiety and the aromatic ring. nih.gov As discussed previously, electron-withdrawing groups on the phenyl ring were found to favor anti-TB activity, highlighting the importance of electronic effects. nih.gov

The interplay between these two factors is critical. Optimal biological efficacy is often achieved through a balance of sufficient lipophilicity to reach the target site and appropriate electronic properties to engage in effective molecular interactions with the target. For instance, while high lipophilicity might increase membrane penetration, it could also lead to non-specific binding or poor solubility. Therefore, the SAR for this class of compounds demonstrates a complex codependence on multiple structural and physicochemical parameters.

Advanced Computational and Theoretical Characterization of 2e 3 4 Butoxyphenyl Prop 2 Enoic Acid

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical studies offer a detailed perspective on the electronic distribution, molecular orbital energies, and charge delocalization, which are crucial for predicting the chemical behavior of (2E)-3-(4-butoxyphenyl)prop-2-enoic acid.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to optimize the molecular geometry and predict various electronic properties. These calculations are foundational for subsequent analyses such as HOMO-LUMO, NBO, and MEP. The optimized geometric parameters, including bond lengths and angles, provide a clear three-dimensional representation of the molecule in its ground state.

HOMO-LUMO Energy Analysis for Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive as it requires less energy to be excited. For this compound, a theoretical understanding of these orbitals helps in predicting its reactivity in various chemical environments.

Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors

ParameterValue (eV)
EHOMOData not available in search results
ELUMOData not available in search results
Energy Gap (ΔE)Data not available in search results
Ionization Potential (I)Data not available in search results
Electron Affinity (A)Data not available in search results
Electronegativity (χ)Data not available in search results
Chemical Hardness (η)Data not available in search results
Chemical Softness (S)Data not available in search results
Electrophilicity Index (ω)Data not available in search results

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. It provides a detailed picture of the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis type (acceptor) NBOs. This analysis quantifies the stabilization energy (E(2)) associated with these interactions, which is indicative of the strength of the delocalization. For this compound, NBO analysis can reveal the key hyperconjugative interactions that contribute to its stability, such as those involving the phenyl ring, the acrylic acid moiety, and the butoxy group.

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid and the ether linkage, and positive potential around the acidic hydrogen.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme.

Molecular docking studies would involve placing the 3D structure of this compound into the active site of a target protein to predict its binding conformation and affinity. This is often followed by MD simulations to assess the stability of the ligand-protein complex over time. These simulations provide insights into the dynamic behavior of the complex and can help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. Such studies are instrumental in the early stages of drug discovery for identifying potential therapeutic targets.

Theoretical Studies on Reaction Mechanisms and Adsorption Processes

Theoretical studies can elucidate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby determining the most favorable reaction pathway.

Furthermore, computational methods can be employed to study the adsorption of this compound onto various surfaces. This is relevant for applications in materials science, such as in the development of corrosion inhibitors or functionalized surfaces. DFT calculations can model the interaction between the molecule and the surface, providing information on adsorption energies, geometries, and the nature of the bonding.

Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

The comprehensive structural elucidation and conformational analysis of this compound, also known as 4-butoxycinnamic acid, rely on a synergistic approach combining experimental spectroscopic techniques with advanced computational methods. Techniques such as Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy provide detailed information about the molecule's vibrational modes, electronic transitions, and the chemical environment of its atoms. When paired with theoretical calculations, primarily using Density Functional Theory (DFT), a deeper understanding of the molecule's geometric parameters, stability, and electronic properties can be achieved. researchgate.netrepec.orgscielo.org.mx

Computational studies, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry to find the most stable conformers. scielo.org.mxbiointerfaceresearch.com These calculations also predict vibrational frequencies, NMR chemical shifts, and electronic absorption spectra, which can be correlated with experimental data to provide definitive assignments and a robust characterization of the molecular structure. nih.govkrishisanskriti.orgrsisinternational.org

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. The experimental FT-IR and FT-Raman spectra are complemented by theoretical calculations which help in the precise assignment of fundamental vibrational modes. nih.govnih.gov For this compound, the carboxylic acid group is expected to exist in a dimeric form in the solid state due to strong intermolecular hydrogen bonding, which significantly influences the vibrational frequencies, particularly of the O-H and C=O groups. nih.gov

Key expected vibrational modes for this compound include:

O-H Vibrations: The carboxylic acid O-H stretching vibration is typically observed as a very broad band in the FT-IR spectrum, often in the range of 3300-2500 cm⁻¹. This broadening is a characteristic result of hydrogen bonding. scielo.org.mx

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the butoxy group will be observed just below 3000 cm⁻¹. nih.gov

C=O Stretching: The carbonyl (C=O) stretching of the carboxylic acid is a strong, characteristic band in the FT-IR spectrum, typically found in the region of 1730-1680 cm⁻¹. Its exact position can indicate the extent of hydrogen bonding. krishisanskriti.org

C=C Stretching: The spectra will feature stretching vibrations from the aromatic ring C=C bonds (around 1600-1450 cm⁻¹) and the alkene C=C bond of the prop-2-enoic acid chain. krishisanskriti.org

C-O Stretching: The C-O stretching vibrations from the ether linkage and the carboxylic acid group are expected in the 1300-1000 cm⁻¹ region.

The following table outlines the expected vibrational assignments based on the analysis of similar compounds.

Table 1: Predicted Vibrational Assignments for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Description
ν(O-H) 3300-2500 (broad) Carboxylic acid O-H stretch (dimer)
ν(C-H) aromatic 3100-3000 Aromatic C-H stretch
ν(C-H) aliphatic 2980-2850 Butoxy group CH₂, CH₃ stretch
ν(C=O) 1730-1680 Carboxylic acid C=O stretch
ν(C=C) alkene 1640-1620 Alkene C=C stretch
ν(C=C) aromatic 1600-1450 Aromatic ring C=C stretch
δ(O-H) 1440-1395 In-plane O-H bend
ν(C-O) ether 1260-1200 Aryl-alkyl ether C-O stretch
ν(C-O) acid 1320-1210 Carboxylic acid C-O stretch

Note: Specific experimental and calculated values for this compound are not available in the cited literature; this table is based on characteristic frequencies for its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule. Chemical shifts (δ) provide information about the electronic environment of each nucleus.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the prop-2-enoic acid chain, the protons of the butoxy group, and the acidic proton of the carboxyl group. The vinylic protons (C=CH-COOH) are expected to appear as doublets with a large coupling constant (J > 15 Hz), confirming the trans or (E) configuration of the double bond. The aromatic protons will show a splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The butoxy group will display signals for the O-CH₂, two methylene (B1212753) (CH₂), and the terminal methyl (CH₃) protons. The carboxylic acid proton is typically a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: The carbon spectrum will show signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected at a downfield position (around 170 ppm). The aromatic and vinylic carbons will resonate in the 160-115 ppm range, while the carbons of the butoxy group will appear in the upfield region (<70 ppm).

Theoretical calculations of NMR spectra using methods like Gauge-Independent Atomic Orbital (GIAO) can predict chemical shifts that correlate well with experimental data, aiding in the unambiguous assignment of complex spectra. scielo.org.mx

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted δ (ppm) Multiplicity
COOH >10 broad s
Ar-H (ortho to C=C) 7.5-7.8 d
Ar-H (ortho to OBu) 6.8-7.1 d
-CH=CH-COOH 7.6-7.9 d
-CH=CH-COOH 6.2-6.5 d
-O-CH₂- 3.9-4.1 t
-O-CH₂-CH₂- 1.7-1.9 m
-CH₂-CH₃ 1.4-1.6 m

Note: Specific experimental values are not available in the cited literature; this table is based on typical chemical shifts for similar structures.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted δ (ppm)
C=O ~172
C (ipso, attached to O) ~161
C (α to COOH) ~118
C (β to COOH) ~145
Ar-C (ortho to C=C) ~130
Ar-C (ortho to OBu) ~115
C (ipso, attached to C=C) ~127
-O-CH₂- ~68
-O-CH₂-CH₂- ~31
-CH₂-CH₃ ~19

Note: Specific experimental values are not available in the cited literature; this table is based on typical chemical shifts for similar structures.

UV-Visible Spectroscopy and Electronic Properties

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended π-conjugation system, which includes the phenyl ring, the alkene double bond, and the carbonyl group, is expected to result in strong absorption bands in the UV region. Theoretical studies using Time-Dependent DFT (TD-DFT) can calculate the electronic absorption spectra, helping to assign the observed bands to specific electronic transitions, such as π→π* transitions. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's electronic structure and reactivity. The HOMO-LUMO energy gap is a key parameter indicating the molecule's stability and electronic excitation energy. rsisinternational.org

Conformational Analysis

This compound has several rotatable bonds, leading to different possible conformers. Computational potential energy surface (PES) scans can be performed by rotating key dihedral angles to identify the most stable (lowest energy) conformations. biointerfaceresearch.com The relative energies of different conformers, such as the s-cis and s-trans rotamers around the C-C single bond of the propenoic acid moiety, can be calculated to determine the most probable structure in the gas phase and in solution. scielo.org.mxresearchgate.net Spectroscopic results can then be compared with the calculated parameters for the most stable conformer to confirm its structure.

Research Gaps and Future Perspectives on 2e 3 4 Butoxyphenyl Prop 2 Enoic Acid

Comprehensive Elucidation of Pharmacological Profiles and Specificity

A significant gap in the current scientific literature is the lack of a detailed pharmacological profile for (2E)-3-(4-butoxyphenyl)prop-2-enoic acid. While extensive research has been conducted on hydroxycinnamic acids like ferulic acid and caffeic acid, demonstrating their antioxidant and hepatoprotective activities, the specific biological effects of the butoxy derivative are not well-documented. Future research should focus on a systematic in vitro and in vivo evaluation of its pharmacological properties.

Key areas for investigation include:

Antioxidant and Anti-inflammatory Activity: Cinnamic acid derivatives are known to be potent antioxidants and anti-inflammatory agents. mdpi.comresearchgate.netmdpi.com Studies are needed to quantify the antioxidant capacity of this compound and to investigate its potential to modulate inflammatory pathways.

Anticancer Properties: Numerous cinnamic acid analogues have been designed and synthesized as potential anticancer agents, with some showing promising activity against various cancer cell lines. biointerfaceresearch.combenthamdirect.com The cytotoxic and antiproliferative effects of the 4-butoxy derivative against a panel of human cancer cell lines should be thoroughly investigated.

Antimicrobial and Antifungal Activity: Cinnamic acid and its derivatives have shown varying degrees of antimicrobial and antifungal activity. nih.govresearchgate.netmdpi.com The efficacy of this compound against a broad spectrum of pathogenic bacteria and fungi needs to be determined.

Target Specificity: A crucial aspect of future research will be to identify the specific molecular targets through which this compound exerts its biological effects. While some cinnamic acid derivatives are known to inhibit enzymes like protein kinases and matrix metalloproteinases, the specific targets for the 4-butoxy analogue are unknown. biointerfaceresearch.comnih.gov

Research AreaCurrent Knowledge on Cinnamic Acid DerivativesResearch Gap for this compound
Pharmacological Profile Broad spectrum of activities including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.Specific pharmacological activities and potency are largely unknown.
Molecular Targets Inhibition of enzymes such as protein kinases and matrix metalloproteinases has been reported for some derivatives.Specific molecular targets have not been identified.
In Vivo Efficacy Several derivatives have shown efficacy in animal models of various diseases.No in vivo studies have been reported.

Development of Highly Efficient and Sustainable Synthetic Routes

While general methods for the synthesis of cinnamic acid derivatives, such as the Perkin reaction and Knoevenagel condensation, are well-established, there is a need for the development of more efficient and environmentally friendly synthetic routes specifically tailored for this compound. nih.gov

Future research in this area should aim for:

Green Synthesis: The exploration of solvent-free and microwave-assisted synthesis methods can lead to more sustainable and cost-effective production. nih.govacs.org

Catalytic Methods: The use of novel and reusable catalysts could improve reaction yields and reduce waste. rsc.org

Biocatalysis: Enzymatic methods, which offer high selectivity and mild reaction conditions, represent a promising avenue for the sustainable synthesis of this compound. nih.gov

Rational Design of Potent and Selective Analogues based on SAR

Structure-activity relationship (SAR) studies are crucial for the development of more potent and selective therapeutic agents. For cinnamic acid derivatives, SAR studies have revealed that the nature and position of substituents on the phenyl ring significantly influence their biological activity. rsdjournal.orgresearchgate.net However, a dedicated SAR study for this compound is currently lacking.

Future directions in this area include:

Analogue Synthesis: A library of analogues with variations in the alkoxy chain length and substitutions on the phenyl ring should be synthesized.

Biological Screening: These analogues should be systematically screened for various biological activities to establish clear SAR trends.

Computational Modeling: Molecular docking and other computational tools can be employed to understand the binding interactions of these compounds with their molecular targets and to guide the design of more potent inhibitors. biointerfaceresearch.com

Modification SitePotential Impact on Activity
Alkoxy Chain Altering the length and branching of the butoxy group could affect lipophilicity and target binding.
Phenyl Ring Substituents Introduction of other functional groups on the phenyl ring could enhance potency and selectivity.
Prop-2-enoic Acid Moiety Esterification or amidation of the carboxylic acid could lead to prodrugs with improved pharmacokinetic properties.

Exploration of Novel Therapeutic and Industrial Applications

The potential applications of this compound, beyond the commonly explored therapeutic areas for cinnamic acids, remain to be investigated. Given the diverse applications of its parent compound and other derivatives, there is a high probability of discovering novel uses.

Potential areas for exploration include:

Cosmeceuticals: Cinnamic acid esters are used in the perfume industry and as UV filters in sunscreens. google.comcanadachemical.com The properties of the 4-butoxy derivative for cosmetic applications should be evaluated.

Agrochemicals: Some cinnamic acid derivatives have shown potential as biopesticides. mdpi.com The insecticidal or herbicidal properties of this compound could be explored.

Polymer Science: Cinnamic acid and its derivatives can be used as building blocks for advanced polymers with applications in industrial engineering and medicine. researchgate.net The potential of this compound as a monomer for novel polymers warrants investigation.

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

A fundamental research gap is the lack of understanding of the molecular and cellular mechanisms of action of this compound. While general mechanisms have been proposed for other cinnamic acid derivatives, such as the induction of cell cycle arrest and apoptosis in cancer cells, these have not been confirmed for the 4-butoxy analogue. benthamdirect.com

Future mechanistic studies should employ a range of advanced techniques to:

Identify Cellular Pathways: Transcriptomic and proteomic analyses can reveal the cellular pathways modulated by the compound.

Validate Molecular Targets: Techniques such as thermal shift assays and surface plasmon resonance can be used to validate the direct binding of the compound to its putative targets.

Elucidate Downstream Effects: Detailed cell-based assays are needed to understand the downstream consequences of target engagement, such as changes in gene expression, protein activity, and cellular phenotype.

Q & A

Basic Research Question

  • NMR : 1^1H NMR confirms the E-configuration via coupling constants (Jtrans16J_{trans} \approx 16 Hz for α,β-unsaturated protons) . 13^{13}C NMR identifies carbonyl (δ ~170 ppm) and aromatic carbons.
  • IR : Stretching vibrations at ~1680 cm1^{-1} (C=O) and ~1600 cm1^{-1} (C=C) validate the α,β-unsaturated acid structure .
  • HPLC-MS : Reversed-phase chromatography with UV detection (λ = 254 nm) and ESI-MS ensures purity (>98%) and molecular ion confirmation (m/z = 235 [M-H]^-) .

How can discrepancies in reported physicochemical properties (e.g., solubility, logP) be resolved through experimental validation?

Advanced Research Question
Conflicting data often arise from measurement techniques (e.g., shake-flask vs. chromatographic logP). To resolve:

  • Solubility : Use equilibrium solubility assays in buffered solutions (pH 1.2–7.4) with UV quantification .
  • logP : Validate via octanol-water partitioning followed by LC-MS/MS analysis, comparing results with computational tools (e.g., XLogP3) .
  • Melting point : Differential Scanning Calorimetry (DSC) with controlled heating rates (e.g., 10°C/min) ensures reproducibility .

What computational methods (DFT, molecular docking) are suitable for predicting its biological activity?

Advanced Research Question

  • DFT : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity in Michael additions or electrophilic interactions. Basis sets like B3LYP/6-311++G(d,p) are recommended .
  • Molecular docking : Use AutoDock Vina to model interactions with cyclooxygenase (COX-2) or tyrosinase, focusing on hydrogen bonding with the carboxylic acid group and π-π stacking with the aromatic ring .
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) in aqueous environments using GROMACS .

How does the butoxy substituent influence the compound's reactivity in Michael addition reactions?

Advanced Research Question
The butoxy group:

  • Enhances electrophilicity : Electron-donating effects increase the electron density on the β-carbon, accelerating nucleophilic attack. Kinetic studies (UV-Vis monitoring) show a 2.5-fold rate increase compared to unsubstituted analogs .
  • Steric effects : The bulky butoxy group reduces regioselectivity in asymmetric additions. Use chiral catalysts (e.g., cinchona alkaloids) to enforce enantiomeric excess (>80%) .

What strategies mitigate instability issues under specific storage conditions?

Advanced Research Question

  • Light sensitivity : Store in amber vials at 4°C under inert gas (N2_2/Ar) to prevent photooxidation of the α,β-unsaturated system .
  • Hydrolysis : Lyophilize and store at -20°C in anhydrous DMSO for long-term stability. Monitor degradation via HPLC every 6 months .

How to design assays to evaluate its enzyme inhibitory effects?

Advanced Research Question

  • Kinetic assays : Use fluorogenic substrates (e.g., AMC-tagged peptides for proteases) to measure IC50_{50} values. Pre-incubate the compound with the enzyme (30 min, 37°C) to assess time-dependent inhibition .
  • Cell-based models : Test anti-inflammatory activity in RAW 264.7 macrophages by quantifying NO production (Griess reagent) after LPS stimulation .

What crystallographic techniques determine hydrogen bonding patterns critical to its solid-state properties?

Advanced Research Question

  • Single-crystal XRD : Resolve intermolecular interactions (e.g., O-H···O between carboxylic acid dimers) with a resolution ≤0.8 Å. Use graph-set analysis (e.g., Etter’s notation) to classify motifs like R22(8)R_2^2(8) rings .
  • Hirshfeld surface analysis : Map close contacts (dnorm_{\text{norm}}) to identify dominant interactions (e.g., H···O vs. C-H···π) contributing to crystal packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.